Methyl 5-aminopentanoate
Overview
Description
Methyl 5-aminopentanoate is an organic compound with the molecular formula C6H13NO2. It is an ester derivative of 5-aminopentanoic acid, which is a δ-amino acid. This compound is known for its role as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the use of methyl chloroformate and 5-aminopentanoic acid in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-aminopentanoic acid.
Reduction: 5-aminopentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-aminopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-aminopentanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 5-aminopentanoic acid, which is a weak agonist of the γ-aminobutyric acid (GABA) receptor. This interaction can modulate neurotransmission in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
5-aminopentanoic acid: The parent compound, which is a δ-amino acid.
Methyl 4-aminobutanoate: A similar ester with a shorter carbon chain.
Ethyl 5-aminopentanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-aminopentanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 5-aminopentanoate, also known as methyl 5-aminovalerate, is an organic compound with significant biological activity, primarily due to its structural resemblance to amino acids. This compound is notable for its utility in various biochemical applications, including its role as a building block in the synthesis of biologically active compounds. Below, we explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a five-carbon chain with an amino group and an ester functional group. Its high solubility in water enhances its applicability in laboratory settings and research environments.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Upon hydrolysis, it releases 5-aminopentanoic acid, which acts as a weak agonist of the γ-aminobutyric acid (GABA) receptor. This interaction is crucial for modulating neurotransmission within the central nervous system, potentially influencing mood and anxiety levels.
Biological Activities
This compound exhibits a variety of biological activities:
- Neurotransmission Modulation : As mentioned, it influences GABA receptor activity, which can have implications for treating anxiety disorders and epilepsy.
- Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of various pharmaceutical agents targeting different biological pathways.
- Potential Antimicrobial Activity : Some studies suggest that derivatives of this compound could exhibit antimicrobial properties, although further research is necessary to confirm these effects .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives and their biological implications:
- Case Study : A study published in Scientific Reports explored the synthesis of related compounds using this compound as a starting material. The research highlighted its potential as a bio-targeting agent in cardiovascular disease (CVD) through interactions with multiple proteins .
- Metabolomic Studies : In research examining gut microbiota interactions, this compound was identified among metabolites that correlate with dietary interventions. The findings indicated that it could influence gut health by modulating microbial populations and their metabolic outputs .
Applications in Medicine
This compound's role in drug development is expanding:
- Pharmaceutical Development : It has been investigated for its potential in developing medications aimed at neurological disorders due to its GABAergic activity.
- Industrial Use : Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, showcasing its versatility across various fields .
Data Summary
Activity | Description |
---|---|
Neurotransmission Modulation | Weak GABA receptor agonist influencing mood and anxiety |
Synthesis Precursor | Building block for biologically active compounds |
Antimicrobial Potential | Possible activity against various pathogens (needs further study) |
Applications | Used in pharmaceuticals and specialty chemicals |
Properties
IUPAC Name |
methyl 5-aminopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBCJDXDVAJYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449954 | |
Record name | Methyl 5-aminopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63984-02-1 | |
Record name | Methyl 5-aminopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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